N-Methanesulfonylpyrrolidine-3-carboxamide is a chemical compound with the molecular formula and a molecular weight of approximately 206.27 g/mol. This compound is of interest in various fields, particularly in medicinal chemistry, due to its unique structural features that may confer specific biological activities. It is classified as a sulfonamide derivative, which often exhibits diverse pharmacological properties.
This compound can be sourced from chemical suppliers and databases such as PubChem and BenchChem, where it is listed under different identifiers. The classification of N-Methanesulfonylpyrrolidine-3-carboxamide falls under the category of organic compounds, specifically within the sub-class of sulfonamides. These compounds are characterized by the presence of a sulfonyl group () attached to a nitrogen atom.
The synthesis of N-Methanesulfonylpyrrolidine-3-carboxamide typically involves several steps:
These reactions typically require specific conditions such as temperature control, inert atmosphere, and choice of solvents to optimize yields and purity.
The molecular structure of N-Methanesulfonylpyrrolidine-3-carboxamide can be represented using various chemical notation systems:
C(S(=O)(=O)N)C1CCN(C1)C(=O)N
InChI=1S/C8H14N2O3S/c1-12(9,10)11-7-4-2-1-3-5(7)6(11)8(13)14/h1-4H2,(H2,9,10)(H,12,14)
The structure consists of a pyrrolidine ring substituted with a methanesulfonyl group and a carboxamide functional group, contributing to its potential reactivity and biological activity.
N-Methanesulfonylpyrrolidine-3-carboxamide can participate in various chemical reactions due to its functional groups:
These reactions highlight its utility as a building block in organic synthesis.
The physical properties of N-Methanesulfonylpyrrolidine-3-carboxamide include:
Chemical properties include:
N-Methanesulfonylpyrrolidine-3-carboxamide has potential applications in various scientific fields:
CAS No.: 2322-77-2
CAS No.: 8031-14-9
CAS No.: 100572-96-1
CAS No.:
CAS No.:
CAS No.: 668462-13-3